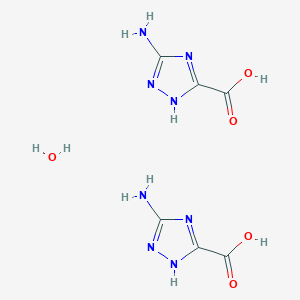

3-Amino-1,2,4-triazole-5-carboxylicacid hemihydrate; 98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate (AmTAZAc) is a chemical compound used in the synthesis of new three-dimensional metal-organic frameworks . It is also a building block used in the synthesis of purine nucleotide analogs by a promiscuous hypoxanthine phosphoribosyltransferase .

Synthesis Analysis

AmTAZAc has been used in the synthesis of new three-dimensional metal-organic frameworks . It is also used in the synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles .Chemical Reactions Analysis

AmTAZAc is used in the synthesis of new three-dimensional metal-organic frameworks . It is also a building block used in the synthesis of purine nucleotide analogs .Physical And Chemical Properties Analysis

AmTAZAc is a white to almost white powder or crystal . The empirical formula is C3H4N4O2 · xH2O and the molecular weight is 128.09 (anhydrous basis) .科学研究应用

3ATC hemihydrate has been used in various scientific research applications, such as in the synthesis of new organic compounds, in the preparation of catalysts for organic reactions, and in the synthesis of polymers. It has also been used in the synthesis of pharmaceuticals, in the preparation of fluorescent dyes, and in the synthesis of polymers.

作用机制

Target of Action

It’s structurally similar compound, 3-amino-1,2,4-triazole (3-at), is known to inhibit the product of the his3 gene, imidazoleglycerol-phosphate dehydratase

Mode of Action

It has been used in the synthesis of new three-dimensional metal-organic frameworks . This suggests that it may interact with its targets to form complex structures, potentially altering their function.

Biochemical Pathways

AmTAZAc is a building block used in the synthesis of purine nucleotide analogs by a promiscuous hypoxanthine phosphoribosyltransferase . This suggests that it may play a role in the purine metabolism pathway.

Result of Action

Its use in the synthesis of new three-dimensional metal-organic frameworks suggests that it may contribute to the formation of complex structures .

Action Environment

Its use in solvothermal procedures suggests that it may be stable under high-temperature and high-pressure conditions .

实验室实验的优点和局限性

The use of 3ATC hemihydrate in laboratory experiments has a number of advantages. It is easy to synthesize, is relatively inexpensive, and is stable at room temperature. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water and its tendency to form insoluble complexes with certain compounds.

未来方向

There are a number of potential future directions for 3ATC hemihydrate. It could be used in the synthesis of new organic compounds, in the preparation of catalysts for organic reactions, and in the synthesis of polymers. Additionally, it could be used in the synthesis of pharmaceuticals, in the preparation of fluorescent dyes, and in the synthesis of polymers. Finally, it could be used in the development of new drugs and in the development of new diagnostic tools.

合成方法

The synthesis of 3ATC hemihydrate involves the reaction of 1,2,4-triazole-5-carboxylic acid (TCA) with ammonia in an aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is a white crystalline solid. The reaction can be carried out at room temperature, and the product can be purified by recrystallization.

安全和危害

生化分析

Biochemical Properties

The role of 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate in biochemical reactions is primarily as a building block in the synthesis of purine nucleotide analogs . It interacts with enzymes such as hypoxanthine phosphoribosyltransferase, which is involved in the purine salvage pathway . The nature of these interactions involves the compound serving as a substrate for the enzyme, leading to the production of purine nucleotide analogs .

Cellular Effects

Given its role in the synthesis of purine nucleotide analogs, it can be inferred that it may influence cell function by altering the levels of these nucleotides within the cell . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate involves its role as a substrate for the enzyme hypoxanthine phosphoribosyltransferase . This enzyme catalyzes the conversion of hypoxanthine and phosphoribosyl pyrophosphate to inosine monophosphate, a key step in the purine salvage pathway . By serving as a substrate for this enzyme, 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate can influence the production of purine nucleotide analogs .

Metabolic Pathways

3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate is involved in the purine salvage pathway through its interaction with the enzyme hypoxanthine phosphoribosyltransferase . This enzyme catalyzes the conversion of hypoxanthine and phosphoribosyl pyrophosphate to inosine monophosphate, a key step in the purine salvage pathway .

属性

IUPAC Name |

3-amino-1H-1,2,4-triazole-5-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4N4O2.H2O/c2*4-3-5-1(2(8)9)6-7-3;/h2*(H,8,9)(H3,4,5,6,7);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGSLRDLAVUDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C(=O)O.C1(=NC(=NN1)N)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

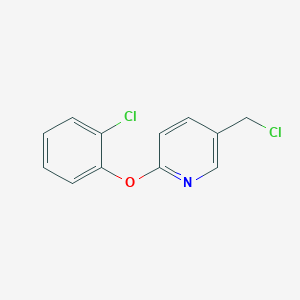

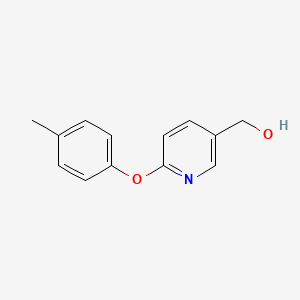

![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)

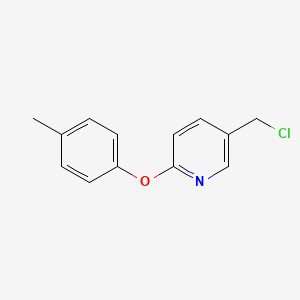

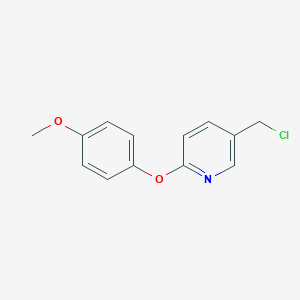

![[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331361.png)

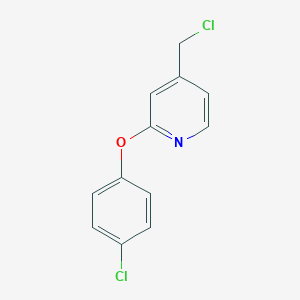

![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)

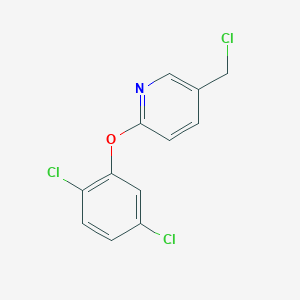

![[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331374.png)

![[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331384.png)